REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[CH:4][C:3]=1[N+:17]([O-])=O>C1COCC1.C(O)C.[Pd]>[NH2:17][C:3]1[CH:4]=[C:5]([CH2:8][CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:6]=[CH:7][C:2]=1[F:1]
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Name
|
|
Quantity
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81 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
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810 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
810 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The suspension was stirred at RT under a hydrogen atmosphere at standard pressure for 9 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
were added
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Type
|
FILTRATION
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Details
|
The reaction mixture was then filtered off with suction through kieselguhr
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 4:1)
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1F)CCC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |